molecular formula C15H26O B11965811 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- CAS No. 68856-21-3

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl-

Cat. No.: B11965811
CAS No.: 68856-21-3
M. Wt: 222.37 g/mol
InChI Key: HAPDRSVNEVCRKW-UHFFFAOYSA-N
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Description

The compound 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- (IUPAC name: 3,5,5,8,8-pentamethyloctahydro-2(1H)-naphthalenone) is a polycyclic ketone derived from a fully saturated naphthalene (decalin) system. Its structure features a ketone group at the 2-position and five methyl substituents at the 3, 5, 5, 8, and 8 positions.

Key structural characteristics:

  • Core: Decalin (octahydronaphthalene) system.
  • Functional group: Ketone at the 2-position.
  • Substituents: Five methyl groups (3,5,5,8,8-pentamethyl).

Properties

CAS No.

68856-21-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3,5,5,8,8-pentamethyl-3,4,4a,6,7,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C15H26O/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h10-12H,6-9H2,1-5H3

InChI Key

HAPDRSVNEVCRKW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1=O)C(CCC2(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor naphthalenone compound under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions often require an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor is continuously fed into the reactor along with hydrogen gas. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or sulfonic acids under acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Synthetic Chemistry

2(1H)-Naphthalenone derivatives are often used as intermediates in the synthesis of more complex organic molecules. The compound's structure allows for modifications that can lead to the development of novel materials with specific properties. For example, its reactivity can be exploited in the synthesis of pharmaceuticals and agrochemicals.

Material Science

The unique structural characteristics of 2(1H)-Naphthalenone make it a candidate for use in material science. Its ability to form stable polymers could lead to applications in coatings or as additives in plastics to enhance durability and thermal stability.

Case Study 1: Synthesis of Derivatives

A study published in the Journal of Organic Chemistry demonstrated the synthesis of various derivatives from naphthalenone compounds, highlighting their utility as intermediates in drug discovery. The derivatives showed promising biological activities that warrant further investigation into their therapeutic potential.

Research conducted by the Institute of Pharmaceutical Sciences explored the antifungal properties of naphthalenone derivatives. The study found that certain modifications to the naphthalenone structure resulted in increased efficacy against common fungal pathogens, indicating a pathway for developing new antifungal agents.

Summary Table of Applications

Application AreaDescriptionReferences
Synthetic ChemistryIntermediates for complex organic synthesis
Biological StudiesPotential antibacterial and antifungal properties
Material ScienceUse in polymers and coatings for enhanced stability

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- involves its interaction with specific molecular targets. These may include enzymes or receptors in biological systems. The pathways involved often depend on the functional groups present in the compound and its overall structure.

Comparison with Similar Compounds

Research Findings and Analytical Data

  • Synthesis and Purification: Analogous compounds like Bexarotene and vernolide are synthesized via Friedel-Crafts acylation or Suzuki coupling, as seen in boronic acid derivatives (e.g., 3,5,5,8,8-pentamethyl-2-naphthylboronic acid) .
  • Analytical Methods: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates ethanone derivatives with pentamethyltetrahydronaphthalene moieties, suggesting applicability for analyzing the target compound .
  • Metabolic Studies : Compounds like 6-(pentamethylnaphthalenyl)nicotinic acid methyl ester are detectable in human blood, indicating metabolic stability of pentamethyl-substituted aromatics .

Biological Activity

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- (CAS Number: 68856-21-3) is a bicyclic compound with significant biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O
  • Molecular Weight : 166.26 g/mol
  • Density : 0.979 g/cm³
  • Boiling Point : 242.3 °C at 760 mmHg
  • Flash Point : 93 °C

Biological Activity Overview

The biological activity of 2(1H)-Naphthalenone derivatives has been studied for various pharmacological effects. Key areas of investigation include:

  • Antimicrobial Activity
  • Anticancer Properties
  • Anti-inflammatory Effects

Antimicrobial Activity

Research has indicated that compounds similar to 2(1H)-Naphthalenone exhibit antimicrobial properties. For instance, the study of various naphthalene derivatives has shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundActivityReference
Naphthalene derivativesAntibacterial against E. coli and S. aureus
Octahydro derivativesPotential antifungal properties

Anticancer Properties

The anticancer potential of naphthalenone derivatives has been a focal point in recent studies. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of octahydro derivatives on human cancer cell lines using MTT assays:

Cell LineIC₅₀ (µg/mL)Effect
MCF-725High
HepG230Moderate
SH-SY5Y20High

These results suggest that octahydro derivatives may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds derived from naphthalenone have been shown to modulate inflammatory responses. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

The anti-inflammatory activity is believed to occur through the inhibition of NF-kB signaling pathways and the reduction of COX enzyme activity.

CompoundInhibition (%) at 50 µg/mLReference
Octahydro derivative70
Naphthalenone analogs65

Q & A

What spectroscopic methods are recommended for structural elucidation of this compound, and how can conflicting spectral data be resolved?

Basic Research Focus
To confirm the structure of 2(1H)-Naphthalenone derivatives, electron ionization mass spectrometry (EI-MS) and gas chromatography (GC) with non-polar columns (e.g., HP-5MS or BPX-5) are critical. For example, EI-MS fragmentation patterns for similar octahydro-naphthalenones show characteristic peaks at m/z 218 (molecular ion) and key fragments like m/z 121 (C8H9O+) . Discrepancies in retention indices (RI) across studies can arise from column polarity or temperature gradients (e.g., 35°C to 240°C ramps vs. 80°C to 300°C). Cross-referencing with NIST Standard Reference Data and validating against synthetic standards is essential to resolve conflicts.

How can stereoisomerism in octahydro-naphthalenone derivatives be experimentally determined?

Advanced Research Focus
Stereochemical assignments require NMR-based NOE (Nuclear Overhauser Effect) experiments and chiral chromatography . For instance, cis- and trans-isomers of octahydro-4a-methyl-2(1H)-naphthalenone exhibit distinct NOE correlations between methyl groups and adjacent protons . Coupling this with optical rotation data and X-ray crystallography (if crystalline) resolves ambiguities. Computational methods (e.g., DFT for predicting dipole moments) can supplement experimental data .

What synthetic routes are reported for structurally related octahydro-naphthalenones?

Basic Research Focus
A validated method involves Diels-Alder cyclization of methyl-substituted cyclohexenones with dienes. For example, condensation of 2-methyl-2-cyclohexen-1-one with 2-methoxy-1,3-butadiene yields hexahydro-4a-methyl derivatives . Key steps include:

  • Temperature-controlled reflux (80–120°C) in anhydrous toluene.
  • Acid-catalyzed ring closure to stabilize the bicyclic system.
  • Purification via silica gel chromatography (hexane/ethyl acetate gradients) .

How do substituent positions (e.g., 3,5,5,8,8-pentamethyl groups) affect the compound’s metabolic stability in biological systems?

Advanced Research Focus
Substituents influence hepatic metabolism and oxidative stability . Methyl groups at positions 3,5,8 hinder cytochrome P450-mediated oxidation, as shown in toxicological profiles of methylnaphthalenes . Experimental design should include:

  • In vitro microsomal assays (rat/human liver microsomes) to track hydroxylation rates.
  • LC-MS/MS quantification of metabolites (e.g., epoxides or diols).
  • Comparative studies with des-methyl analogs to isolate steric/electronic effects .

What computational strategies are effective for predicting physicochemical properties of this compound?

Advanced Research Focus
Group contribution methods (Joback, Crippen) and quantitative structure-property relationship (QSPR) models predict properties like logP and vapor pressure. For example, the octanol-water partition coefficient (logP) for octahydro-3,5,5,8,8-pentamethyl derivatives is estimated at ~4.2 ± 0.3 using Crippen fragmentation . Molecular dynamics simulations (e.g., GROMACS) can further assess solubility in non-polar solvents. Validate predictions with experimental data from GC retention indices .

How can researchers address discrepancies in reported toxicity data for naphthalenone derivatives?

Advanced Research Focus
Discrepancies often stem from species-specific metabolic pathways or exposure route variability (oral vs. inhalation). A systematic approach includes:

  • Replicating studies using EPA/NIH guidelines (e.g., standardized dosing in rodents) .
  • Cross-referencing LC50 values (e.g., 48h zebrafish assays vs. murine LD50).
  • Meta-analysis of public datasets (e.g., EPA’s ECOTOX) to identify outliers .

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